Cas no 2514-53-6 (2-(2,2,2-Trichloroacetyl)Oxyethyl 2,2,2-Trichloroacetate)
2-(2,2,2-Trichloroacetyl)Oxyethyl 2,2,2-Trichloroacetate Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid,2,2,2-trichloro-, 1,1'-(1,2-ethanediyl) ester
- 2-(2,2,2-trichloroacetyl)oxyethyl 2,2,2-trichloroacetate
- EGT
- 1,2-Bis-trichloracetoxy-aethan
- 1,2-bis-trichloroacetoxy-ethane
- 1,2-ethanediyl bis[2,2,2-trichloroacetate]
- Caswell No. 441A
- EINECS 219-732-9
- ethane-1,2-diyl bis(trichloroacetate)
- ethylene glycol bis-trichloroacetate
- Ethylene trichloroacetate
- Glytac
- 4-02-00-00517 (Beilstein Handbook Reference)
- Ethylene bistrichloroacetate
- CHEBI:82269
- Ethylenglykoltrichloracetat [Czech]
- Ethylenglykoltrichloracetat
- NSC 23189
- TCA-ethadyl
- C19149
- JX69068G2R
- ethane-1,2-diyl bis(2,2,2-trichloroacetate)
- NSC41932
- Ethylene glycol bis(trichloroacetate)
- ETHYLENE GLYCOL, BIS(TRICHLOROACETATE)
- EPA Pesticide Chemical Code 042201
- SCHEMBL1457249
- Glycol bis(trichloroacetate)
- UNII-JX69068G2R
- WLN: GXGGVO2OVXGGG
- NS00027816
- Acetic acid, trichloro-, ethylene ester
- NSC56114
- Ethylene bis(trichloroacetate)
- AI3-32586
- NSC-41932
- Acetic acid, ethylene ester (2:1)
- Acetic acid, trichloro-, 1,2-ethanediyl ester
- NSC23189
- ACETIC ACID, 2,2,2-TRICHLORO-, 1,1'-(1,2-ETHANEDIYL) ESTER
- 2-(2, 2, 2-trichloroacetyl)oxyethyl 2, 2, 2-trichloroacetate
- TCA ETHADYL
- NSC 56114
- TCA-ethadyl [ISO]
- 2514-53-6
- BRN 1801835
- DTXSID7041960
- NSC 41932
- Q27155851
- NSC-23189
- 1,2-BIS(TRICHLOROACETOXY)ETHANE
- Acetic acid, trichloro-, ethylene ester (2:1)
- 2-[(2,2,2-trichloroacetyl)oxy]ethyl trichloroacetate
- NSC-56114
- 2-(2,2,2-Trichloroacetyl)Oxyethyl 2,2,2-Trichloroacetate
-
- Inchi: 1S/C6H4Cl6O4/c7-5(8,9)3(13)15-1-2-16-4(14)6(10,11)12/h1-2H2
- InChI Key: SSDZRWBPFCFZGB-UHFFFAOYSA-N
- SMILES: ClC(C(=O)OCCOC(C(Cl)(Cl)Cl)=O)(Cl)Cl
Computed Properties
- Exact Mass: 349.82400
- Monoisotopic Mass: 349.824075g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Density: 1.7257 (estimate)
- Melting Point: 40°C
- PSA: 52.60000
- LogP: 2.81320
2-(2,2,2-Trichloroacetyl)Oxyethyl 2,2,2-Trichloroacetate Security Information
- Hazard Category Code: 38
-
Hazardous Material Identification:
- Risk Phrases:R38
2-(2,2,2-Trichloroacetyl)Oxyethyl 2,2,2-Trichloroacetate Customs Data
- HS CODE:2915400090
- Customs Data:
China Customs Code:
2915400090Overview:
2915400090 Other salts and esters of monochloroacetic acid(Salts and esters including dichloroacetic acid or trichloroacetic acid). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2915400090 mono-, di- or trichloroacetic acids, their salts and esters
2-(2,2,2-Trichloroacetyl)Oxyethyl 2,2,2-Trichloroacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T220805-10mg |
2-(2,2,2-Trichloroacetyl)Oxyethyl 2,2,2-Trichloroacetate |
2514-53-6 | 10mg |
$110.00 | 2023-05-17 | ||
| TRC | T220805-25mg |
2-(2,2,2-Trichloroacetyl)Oxyethyl 2,2,2-Trichloroacetate |
2514-53-6 | 25mg |
$224.00 | 2023-05-17 | ||
| TRC | T220805-50mg |
2-(2,2,2-Trichloroacetyl)Oxyethyl 2,2,2-Trichloroacetate |
2514-53-6 | 50mg |
$351.00 | 2023-05-17 | ||
| A2B Chem LLC | AF30356-100mg |
EGT |
2514-53-6 | 100mg |
$265.00 | 2024-04-20 |
2-(2,2,2-Trichloroacetyl)Oxyethyl 2,2,2-Trichloroacetate Related Literature
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-(2,2,2-Trichloroacetyl)Oxyethyl 2,2,2-Trichloroacetate
Professional Introduction to 2-(2,2,2-Trichloroacetyl)Oxyethyl 2,2,2-Trichloroacetate (CAS No. 2514-53-6)
2-(2,2,2-Trichloroacetyl)Oxyethyl 2,2,2-Trichloroacetate, identified by the Chemical Abstracts Service Number (CAS No.) 2514-53-6, is a specialized organic compound with significant applications in the field of chemical and pharmaceutical research. This compound belongs to the class of acetylated esters and is characterized by its unique structural properties, which make it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of CAS No. 2514-53-6 consists of a trichloroacetyl group attached to an oxyethyl chain, which terminates with a 2,2,2-trichloroacetate moiety. This configuration imparts high reactivity and stability, making it suitable for various chemical transformations. The presence of multiple chlorine atoms enhances its ability to participate in nucleophilic substitution reactions, a key feature utilized in medicinal chemistry for the synthesis of bioactive molecules.
In recent years, CAS No. 2514-53-6 has garnered attention in the pharmaceutical industry due to its role as a precursor in the synthesis of antiviral and antibacterial agents. Its acetylated ester functionality allows for facile modifications, enabling the development of novel compounds with enhanced pharmacological properties. Researchers have leveraged this compound to create derivatives that exhibit promising activity against resistant strains of pathogens.
One of the most compelling applications of CAS No. 2514-53-6 is in the field of polymer chemistry. The compound’s ability to undergo cross-linking reactions makes it an effective monomer for producing hydrogels and other functional materials. These materials find utility in biomedical applications such as drug delivery systems and tissue engineering scaffolds. The stability provided by the trichloroacetyl groups ensures that these polymers maintain their integrity under various physiological conditions.
Recent studies have also explored the potential of CAS No. 2514-53-6 in catalysis. Its reactive sites facilitate participation in various organic transformations, including esterification and amidation reactions. This has led to its incorporation into catalytic systems designed for green chemistry applications, where efficiency and environmental sustainability are paramount. The compound’s versatility underscores its importance as a building block in modern synthetic methodologies.
The pharmaceutical industry has been particularly interested in derivatives of CAS No. 2514-53-6 due to their potential as prodrugs or pharmacophores. By modifying its structure, scientists have been able to develop compounds that exhibit improved solubility, bioavailability, and target specificity. These advancements highlight the compound’s role as a key intermediate in the rational design of therapeutics.
In addition to its pharmaceutical applications, CAS No. 2514-53-6 has found utility in agrochemical research. Its derivatives have been investigated for their herbicidal and fungicidal properties, contributing to the development of sustainable agricultural practices. The compound’s stability under environmental conditions ensures that it remains effective over prolonged periods, making it a valuable asset in crop protection strategies.
The synthesis of CAS No. 2514-53-6 involves multi-step organic reactions that highlight its significance as a synthetic intermediate. The process typically begins with the chlorination of acetic acid derivatives followed by esterification and subsequent functional group transformations. These synthetic routes are optimized for high yield and purity, ensuring that researchers have access to high-quality material for their experiments.
From a regulatory perspective, CAS No. 2514-53-6 is subject to standard safety protocols due to its reactive nature. While not classified as hazardous under typical conditions, proper handling procedures must be followed to ensure worker safety and environmental protection. Manufacturers and researchers adhere to stringent guidelines to minimize risks associated with its use.
The future prospects for CAS No. 2514-53-6 are promising, with ongoing research exploring new applications in nanotechnology and materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in catalytic converters and other industrial processes where metal coordination is required.
In conclusion, CAS No. 2514-53-6 represents a versatile and valuable compound with broad applications across multiple scientific disciplines. Its unique structural features enable participation in diverse chemical reactions, making it indispensable in pharmaceutical development, polymer chemistry, and catalysis.
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